molecular formula C7H7ClN2O2 B12589446 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one CAS No. 651054-79-4

3-Acetyl-2-amino-6-chloropyridin-4(1H)-one

Cat. No.: B12589446
CAS No.: 651054-79-4
M. Wt: 186.59 g/mol
InChI Key: CSMJIWJLJGVCEI-UHFFFAOYSA-N
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Description

3-Acetyl-2-amino-6-chloropyridin-4(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with acetyl, amino, and chloro groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one typically involves multi-step reactions starting from pyridine derivatives. Common synthetic routes may include:

    Nitration and Reduction: Nitration of a pyridine derivative followed by reduction to introduce the amino group.

    Acetylation: Introduction of the acetyl group using acetyl chloride or acetic anhydride under acidic or basic conditions.

    Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Acetyl-2-amino-6-chloropyridin-4(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its potential as a pharmaceutical agent.

    Industry: Use in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-acetylpyridine: Lacks the chloro group.

    6-Chloro-2-aminopyridine: Lacks the acetyl group.

    3-Acetyl-4-chloropyridine: Lacks the amino group.

Uniqueness

3-Acetyl-2-amino-6-chloropyridin-4(1H)-one is unique due to the presence of all three functional groups (acetyl, amino, and chloro) on the pyridine ring, which may confer distinct chemical and biological properties.

Properties

CAS No.

651054-79-4

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

3-acetyl-2-amino-6-chloro-1H-pyridin-4-one

InChI

InChI=1S/C7H7ClN2O2/c1-3(11)6-4(12)2-5(8)10-7(6)9/h2H,1H3,(H3,9,10,12)

InChI Key

CSMJIWJLJGVCEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC(=CC1=O)Cl)N

Origin of Product

United States

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